

# "1H-pyrazolo[3,4-c]pyridin-7-ol" IUPAC name and synonyms

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1H-pyrazolo[3,4-c]pyridin-7-ol**

Cat. No.: **B3153515**

[Get Quote](#)

An In-Depth Technical Guide to **1H-pyrazolo[3,4-c]pyridin-7-ol**: A Core Scaffold for Kinase Inhibitor Discovery

## Abstract

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Among its isomers, the **1H-pyrazolo[3,4-c]pyridine** core is of significant interest, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. This technical guide provides a comprehensive overview of a key derivative, **1H-pyrazolo[3,4-c]pyridin-7-ol** (CAS No: 76006-09-2), focusing on its chemical identity, tautomeric nature, synthesis, and its role as a foundational scaffold for drug development professionals. We will delve into the causality behind its structural features and provide field-proven insights into its synthetic elaboration and biological relevance.

## Nomenclature, Identification, and Structural Elucidation

Accurate identification is paramount for any chemical entity in a research and development pipeline. **1H-pyrazolo[3,4-c]pyridin-7-ol** is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine ring.

## IUPAC Name and Synonyms

The formal IUPAC name for this compound is **1H-pyrazolo[3,4-c]pyridin-7-ol**. However, a critical feature of this molecule is its existence in a state of prototropic tautomerism. Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium between the aromatic alcohol (enol) form and the non-aromatic ketone (keto) form is dominant. This leads to several accepted synonyms which refer to the keto tautomer:

- 1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one
- 7H-Pyrazolo[3,4-c]pyridin-7-one, 1,6-dihydro-[1]

This keto-enol tautomerism is fundamental to the molecule's reactivity and its interactions with biological targets, as the hydrogen-bonding potential of the enol (-OH) group differs significantly from the keto (C=O and N-H) form.

Furthermore, tautomerism also occurs between the two nitrogen atoms of the pyrazole ring (N1-H vs. N2-H). Experimental and crystallographic studies on related 7-substituted pyrazolo[3,4-c]pyridines have shown that the N1-H tautomer is the predominant form in solution. This is a key consideration for derivatization strategies targeting the pyrazole nitrogen.

## Chemical Identifiers

For unambiguous documentation and procurement, the following identifiers are critical:

| Identifier        | Value                                          |
|-------------------|------------------------------------------------|
| CAS Number        | 76006-09-2[1]                                  |
| Molecular Formula | C <sub>6</sub> H <sub>5</sub> N <sub>3</sub> O |
| Molecular Weight  | 135.12 g/mol                                   |
| Canonical SMILES  | C1=CN=C2C(=C1)C(=O)NN2                         |

## Structural Representation and Tautomerism

The structural dynamics of **1H-pyrazolo[3,4-c]pyridin-7-ol** are best represented by illustrating the tautomeric equilibria. The diagram below shows the primary keto-enol forms and the secondary N1-H/N2-H pyrazole tautomerism.

Caption: Tautomeric forms of **1H-pyrazolo[3,4-c]pyridin-7-ol**.

## Synthesis and Chemical Elaboration

The value of a heterocyclic fragment in drug discovery is directly proportional to the ease with which it can be synthesized and functionalized. While multi-component reactions can yield pyrazolopyridone derivatives, a robust and adaptable route often starts from a pre-functionalized intermediate. A common and effective strategy is the synthesis via a halogenated precursor, which can then be converted to the desired hydroxyl group.

## Proposed Synthetic Workflow

The following two-step protocol outlines a reliable pathway to synthesize **1H-pyrazolo[3,4-c]pyridin-7-ol**, starting from commercially available 2-chloro-3-aminopyridine. This approach provides a versatile intermediate (7-chloro-1H-pyrazolo[3,4-c]pyridine) that can also be used for other C7-position modifications (e.g., amination).



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **1H-pyrazolo[3,4-c]pyridin-7-ol**.

## Detailed Experimental Protocol

### PART A: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

- Rationale: This step involves a diazotization of the 3-amino group on the pyridine ring, followed by an intramolecular cyclization to form the fused pyrazole ring. Acetic acid serves as both the solvent and a proton source.

- Procedure:

- To a stirred solution of 2-chloro-3-aminopyridine (1 equiv.) in glacial acetic acid, add potassium acetate (1.3 equiv.). Cool the mixture to 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite (1.5 equiv.) in water dropwise, ensuring the internal temperature does not exceed 10 °C.
- After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 18-24 hours.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Concentrate the mixture under reduced pressure. Neutralize the residue carefully with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
- Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 7-chloro-1H-pyrazolo[3,4-c]pyridine as a solid.

#### PART B: Synthesis of **1H-pyrazolo[3,4-c]pyridin-7-ol**

- Rationale: This step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the fused pyrazole ring and the pyridine nitrogen activates the C7 position, allowing for the displacement of the chloride by a hydroxide ion.

- Procedure:

- Suspend 7-chloro-1H-pyrazolo[3,4-c]pyridine (1 equiv.) in a 2M aqueous solution of sodium hydroxide (NaOH).
- Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours.
- Monitor the reaction by TLC or LC-MS. The product will be more polar than the starting material.

- Cool the reaction mixture to room temperature and carefully acidify with 2M hydrochloric acid (HCl) until a pH of ~6-7 is reached.
- A precipitate will form upon neutralization. Collect the solid by vacuum filtration.
- Wash the solid with cold water and then a small amount of cold ethanol to remove residual salts and impurities.
- Dry the product under vacuum to yield **1H-pyrazolo[3,4-c]pyridin-7-ol**. Further purification can be achieved by recrystallization if necessary.

## Applications in Drug Discovery and Medicinal Chemistry

The pyrazolopyridine scaffold is prevalent in numerous clinically evaluated and approved drugs. Its structural similarity to purine bases allows it to function as an effective "hinge-binder" in the ATP-binding pocket of protein kinases. The 1H-pyrazolo[3,4-c]pyridine core serves as a versatile starting point for building potent and selective inhibitors.

### Role as a Kinase Inhibitor Scaffold

Pharmacological studies have repeatedly demonstrated that pyrazolopyridine derivatives are potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.[\[2\]](#)

- Cyclin-Dependent Kinases (CDKs): Derivatives of the related 1H-pyrazolo[3,4-b]pyridine isomer are potent inhibitors of CDK1 and CDK2, enzymes essential for cell cycle progression.[\[3\]](#) Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[\[3\]](#)
- Fibroblast Growth Factor Receptors (FGFRs): The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully used to develop potent and selective inhibitors of FGFRs, which are key drivers in various cancers, including lung and bladder cancer.[\[4\]](#)
- TANK-Binding Kinase 1 (TBK1): As a non-canonical IKK family member, TBK1 is involved in innate immunity and oncogenesis. Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been

identified as highly potent TBK1 inhibitors, highlighting the scaffold's utility in immunology and oncology.[5]

The N(1)-H of the pyrazole ring is often crucial for activity, as it typically forms a key hydrogen bond with the "hinge region" of the kinase ATP-binding site. The C7-ol/one moiety of the title compound provides an additional hydrogen bond donor/acceptor site and a vector for further chemical elaboration.



General Binding Mode of Pyrazolopyridine Kinase Inhibitors

[Click to download full resolution via product page](#)

Caption: ATP-competitive binding of a pyrazolopyridine scaffold.

## A Vector for Fragment-Based Drug Discovery (FBDD)

**1H-pyrazolo[3,4-c]pyridin-7-ol** is an ideal fragment for FBDD campaigns. It possesses low molecular weight, contains the essential hinge-binding motif (the pyrazole N-H), and offers multiple vectors for chemical growth to improve potency and selectivity against a target protein. [6] The C7-hydroxyl can be used as a handle for ether or ester linkages, while other positions on the rings (C3, C5) can be functionalized through methods like palladium-catalyzed cross-coupling reactions on halogenated precursors.[6]

## Conclusion

**1H-pyrazolo[3,4-c]pyridin-7-ol** is more than a simple chemical compound; it is a strategic molecular scaffold with profound implications for modern drug discovery. Its rich chemistry, defined by a dynamic tautomeric equilibrium, provides unique opportunities for molecular interactions. The synthetic accessibility through reliable, scalable protocols allows for its use as a core building block in the generation of diverse chemical libraries. For researchers and scientists in drug development, understanding the nuances of this scaffold—from its synthesis to its established role as a privileged kinase inhibitor core—is essential for designing the next generation of targeted therapeutics. Its proven ability to effectively mimic the purine core of ATP ensures that the pyrazolopyridine family, and specifically derivatives of **1H-pyrazolo[3,4-c]pyridin-7-ol**, will remain a high-value asset in the ongoing quest for novel medicines.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 7H-Pyrazolo[3,4-c]pyridin-7-one, 1,6-dihydro- (1 x 250 mg) | Reagentia [reagentia.eu]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. ["1H-pyrazolo[3,4-c]pyridin-7-ol" IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3153515#1h-pyrazolo-3-4-c-pyridin-7-ol-iupac-name-and-synonyms\]](https://www.benchchem.com/product/b3153515#1h-pyrazolo-3-4-c-pyridin-7-ol-iupac-name-and-synonyms)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)